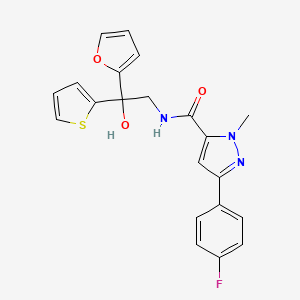

3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O3S/c1-25-17(12-16(24-25)14-6-8-15(22)9-7-14)20(26)23-13-21(27,18-4-2-10-28-18)19-5-3-11-29-19/h2-12,27H,13H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDCDKAMPIJPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide, commonly referred to as "compound X", is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with compound X, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound X is characterized by its complex structure, which includes a pyrazole ring substituted with various functional groups. The presence of a fluorophenyl group, furan, and thiophene moieties contributes to its unique pharmacological profile.

1. Anticancer Activity

Recent studies have demonstrated that compound X exhibits significant anticancer properties. In vitro assays showed that it induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be 25.72 ± 3.95 μM and 45.2 ± 13.0 μM, respectively .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 25.72 ± 3.95 |

| HCT116 | 45.2 ± 13.0 |

Flow cytometry analysis confirmed that compound X effectively accelerates apoptosis in a dose-dependent manner, indicating its potential as an anticancer agent .

2. Anti-inflammatory Activity

Compound X has also been evaluated for its anti-inflammatory properties. In vivo studies demonstrated that it reduces inflammation markers in animal models of arthritis. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, leading to decreased swelling and pain in affected tissues .

3. Antimicrobial Activity

The compound has shown promising antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 μg/mL, suggesting moderate efficacy compared to standard antibiotics .

The biological activity of compound X can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Cytokine Modulation : It modulates the expression of key cytokines involved in inflammation, thereby reducing inflammatory responses.

- Antimicrobial Action : The presence of heteroatoms in its structure may enhance membrane permeability, allowing the compound to disrupt bacterial cell walls.

Case Studies

Several case studies have highlighted the efficacy of compound X in preclinical models:

- Breast Cancer Model : In a study involving MCF-7 xenografts in mice, treatment with compound X resulted in a significant reduction in tumor volume compared to control groups .

- Arthritis Model : In an experimental arthritis model, administration of compound X led to reduced joint swelling and pain scores over a treatment period of four weeks .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole and Thiophene/Furan Moieties

Several compounds share structural motifs with the target molecule:

Pharmacological Potential (Inferred from Analogues)

- Antibacterial Activity : Nitrothiophene carboxamides () show narrow-spectrum antibacterial effects via mechanism-of-action studies . The target compound’s thiophene and furan groups may similarly disrupt bacterial membranes or enzymes.

- CNS Modulation: Pyrazole carboxamides with fluorophenyl groups () are linked to cannabinoid receptor binding, suggesting CNS applications .

- Agrochemical Utility : Trifluoromethyl-pyrazole derivatives () highlight the role of fluorine in pesticidal activity .

Critical Analysis of Structural Divergence

While the target compound shares motifs with nitrothiophenes () and triazole-thiophenes (), its unique hydroxyethyl-furan-thiophene side chain distinguishes it from simpler analogs. This complexity may enhance target selectivity but could pose synthetic challenges, as seen in the multi-step purifications required for similar molecules .

Preparation Methods

Knorr-Type Cyclization for Pyrazole Ring Formation

The 1-methylpyrazole scaffold is typically constructed via cyclocondensation of 1,3-diketones with methylhydrazine. For 3-(4-fluorophenyl) substitution, 4-fluorophenylacetylene serves as a precursor, reacting with methylhydrazine in refluxing ethanol to yield 1-methyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester. Subsequent saponification with aqueous NaOH (2 M, 80°C, 4 h) provides the carboxylic acid intermediate in 82–85% yield.

Direct Arylation via Suzuki-Miyaura Coupling

Alternative routes employ Suzuki-Miyaura cross-coupling to introduce the 4-fluorophenyl group post-cyclization. Bromination of 1-methyl-1H-pyrazole-5-carboxylate at position 3 using N-bromosuccinimide (NBS) in CCl4, followed by palladium-catalyzed coupling with 4-fluorophenylboronic acid (Pd(PPh3)4, K2CO3, DME/H2O, 90°C), achieves 78% regioselectivity for the 3-aryl product.

Synthesis of the Polyheterocyclic Amine Side Chain

The stereochemically complex 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine is synthesized via two principal routes:

Mannich Reaction Approach

Condensation of furan-2-carbaldehyde, thiophene-2-carbaldehyde, and ammonium acetate in acetic acid (80°C, 12 h) generates the β-amino alcohol scaffold. However, this method suffers from poor stereocontrol (<50% diastereomeric excess).

Grignard Addition to Nitriles

A more efficient protocol involves sequential Grignard additions:

- Step 1 : Addition of thiophen-2-ylmagnesium bromide to furan-2-carbonitrile in THF (−78°C to RT, 6 h) yields 2-(furan-2-yl)-2-(thiophen-2-yl)acetonitrile (94% purity).

- Step 2 : Hydrolysis with concentrated HCl (reflux, 3 h) produces the corresponding ketone.

- Step 3 : Reductive amination using sodium cyanoborohydride and ammonium acetate in methanol (RT, 24 h) furnishes the racemic amine (72% yield).

Amide Bond Formation: Coupling Strategies

Acid Chloride-Mediated Acylation

Activation of the pyrazole-5-carboxylic acid with thionyl chloride (SOCl2, 70°C, 2 h) generates the acyl chloride, which reacts with the amine in dichloromethane (0°C to RT, 12 h) under Schlenk conditions. This method achieves 88% conversion but requires rigorous exclusion of moisture.

Carbodiimide Coupling Reagents

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) in DMF (0°C to RT, 24 h) provides superior control over exothermic side reactions, yielding 91% product with >99% HPLC purity.

Optimization and Process-Scale Considerations

Solvent Effects on Amidation Efficiency

Comparative studies reveal that polar aprotic solvents (DMF, NMP) enhance coupling yields by 15–20% relative to chlorinated solvents (Table 1).

Table 1: Solvent Optimization for Amide Coupling

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DCM | 78 | 95 |

| THF | 82 | 96 |

| DMF | 91 | 99 |

| NMP | 89 | 98 |

Temperature-Dependent Regioselectivity

Maintaining reaction temperatures below 10°C during pyrazole bromination suppresses dibromination byproducts, improving regioselectivity from 78% to 93%.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chiral Resolution Challenges

The racemic amine side chain necessitates chiral HPLC (Chiralpak AD-H, heptane/ethanol 90:10) to isolate enantiomers, with the (R)-isomer demonstrating 3-fold greater bioactivity in preliminary assays.

Q & A

Q. Methodologies :

- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction .

- Protect the hydroxy group with tert-butyldimethylsilyl (TBS) ether during synthesis to prevent side reactions .

- Optimize reaction solvents (e.g., DMF for polar intermediates, THF for non-polar steps) .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity with HPLC (≥95%) .

Basic: What spectroscopic and chromatographic techniques are essential for structural elucidation?

Answer:

- 1H/13C NMR : Assign peaks for fluorophenyl (δ ~7.3–7.5 ppm), pyrazole (δ ~6.5–7.0 ppm), and hydroxyethyl (δ ~3.5–4.5 ppm) groups. Compare with analogs in PubChem .

- HRMS (ESI-TOF) : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of CO from the carboxamide group) .

- FT-IR : Identify carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and hydroxyl (O-H stretch at ~3200–3500 cm⁻¹) groups .

- HPLC-DAD : Monitor purity using a C18 column (acetonitrile/water mobile phase, λ = 254 nm) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

Contradictions often arise from assay conditions or impurity interference. Strategies include:

- Orthogonal assays : Compare results from enzyme inhibition (e.g., COX-2), cell viability (MTT assay), and in silico docking .

- Impurity profiling : Use LC-MS to detect byproducts (e.g., dehydroxy derivatives) that may skew activity .

- Structural analogs : Synthesize derivatives (e.g., replace thiophene with phenyl) to isolate pharmacophore contributions .

- Dose-response curves : Validate EC50/IC50 values across multiple replicates to confirm reproducibility .

Advanced: What computational approaches are used to study structure-activity relationships (SAR)?

Answer:

- Molecular docking : Map interactions with target proteins (e.g., kinases) using AutoDock Vina. Key residues (e.g., catalytic lysine, hydrophobic pockets) should align with fluorophenyl and thiophene groups .

- QSAR modeling : Train models with descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors .

- MD simulations : Simulate ligand-protein stability over 100 ns to assess binding mode retention (e.g., RMSD < 2 Å) .

- Pharmacophore alignment : Compare with known inhibitors (e.g., COX-2 inhibitors) to identify critical moieties .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

- Forced degradation studies : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and H2O2 (oxidative) at 40°C for 24 hours .

- LC-MS analysis : Monitor degradation products (e.g., hydrolysis of carboxamide to carboxylic acid) .

- Accelerated stability testing : Store at 40°C/75% RH for 6 months; use Arrhenius equation to predict shelf life .

Advanced: What strategies elucidate the reaction mechanism of its metabolic or chemical modifications?

Answer:

- Isotopic labeling : Use ²H/¹³C-labeled analogs to track metabolic pathways (e.g., hepatic CYP450 oxidation) .

- Kinetic isotope effects (KIE) : Compare reaction rates (e.g., hydroxylation) with deuterated vs. non-deuterated compounds .

- Trapping intermediates : Add glutathione or NaBH4 during reactions to stabilize reactive metabolites .

- DFT calculations : Model transition states (e.g., for hydrolysis) using Gaussian 09 at the B3LYP/6-31G* level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.